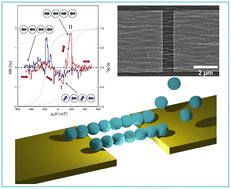Template-free generation and integration of functional 1D magnetic nanostructures†
Nanoscale Pub Date: 2023-11-09 DOI: 10.1039/D3NR03878E
Abstract
The direct integration of 1D magnetic nanostructures into electronic circuits is crucial for realizing their great potential as components in magnetic storage, logical devices, and spintronic applications. Here, we present a novel template-free technique for producing magnetic nanochains and nanowires using directed self-assembly of gas-phase-generated metallic nanoparticles. The 1D nanostructures can be self-assembled along most substrate surfaces and can be freely suspended over micrometer distances, allowing for direct incorporation into different device architectures. The latter is demonstrated by a one-step integration of nanochains onto a pre-patterned Si chip and the fabrication of devices exhibiting magnetoresistance. Moreover, fusing the nanochains into nanowires by post-annealing significantly enhances the magnetic properties, with a 35% increase in the coercivity. Using magnetometry, X-ray microscopy, and micromagnetic simulations, we demonstrate how variations in the orientation of the magnetocrystalline anisotropy and the presence of larger multi-domain particles along the nanochains play a key role in the domain formation and magnetization reversal. Furthermore, it is shown that the increased coercivity in the nanowires can be attributed to the formation of a uniform magnetocrystalline anisotropy along the wires and the onset of exchange interactions.


Recommended Literature
- [1] Nucleation: theory and experiment
- [2] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [3] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [4] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [5] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [6] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina
- [7] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [8] Facile gold nanorod purification by fractionated precipitation†
- [9] Inside back cover
- [10] Inside front cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 19396-73-7
-
CAS no.: 117902-15-5









